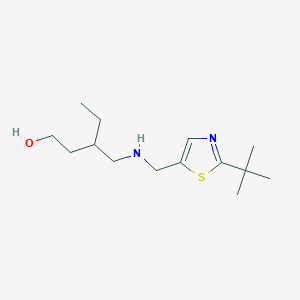

3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol

Description

3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol is a synthetic organic compound featuring a thiazole core substituted with a tert-butyl group at the 2-position and an aminomethyl-pentanol side chain. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is critical for interactions in biological systems, while the tert-butyl group enhances steric bulk and metabolic stability.

Properties

Molecular Formula |

C14H26N2OS |

|---|---|

Molecular Weight |

270.44 g/mol |

IUPAC Name |

3-[[(2-tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]pentan-1-ol |

InChI |

InChI=1S/C14H26N2OS/c1-5-11(6-7-17)8-15-9-12-10-16-13(18-12)14(2,3)4/h10-11,15,17H,5-9H2,1-4H3 |

InChI Key |

NPFVFQWBXAZBBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCO)CNCC1=CN=C(S1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The tert-butyl group is introduced via alkylation reactions, and the pentanol chain is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential anticancer and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Ethyl 7-{[4-(2-(Tert-Butyl)-4-(3-((2,6-Difluorophenyl)Sulfonamido)-2-Fluorophenyl)Thiazol-5-yl)Pyrimidin-2-yl]Amino}Heptanoate (13b)

- Structural Differences: Compound 13b incorporates a pyrimidinyl group and a sulfonamide-linked fluorophenyl moiety, absent in the target compound. Its heptanoate chain terminates in an ethyl ester, contrasting with the hydroxyl-terminated pentanol chain of 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol.

- Functional Implications : The ester group in 13b may enhance lipophilicity and membrane permeability compared to the hydrophilic hydroxyl group in the target compound. However, the latter’s hydroxyl group could improve aqueous solubility, a critical factor for bioavailability .

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()

- Structural Differences: This analog lacks the tert-butyl group and aminomethyl-pentanol chain, instead featuring a methyl-substituted thiazole with an acetyl group.

- However, the acetyl group could render it more susceptible to metabolic oxidation compared to the tert-butyl-stabilized target compound.

14a, 14b, and 14c Hydroxamic Acid Derivatives ()

- Structural Differences : These compounds share the tert-butyl-thiazole core but vary in alkyl chain length (C6, C7, C8) and terminate in hydroxamic acid groups.

- Functional Implications: Longer alkyl chains (e.g., 14c’s octanamide) likely enhance lipophilicity and target binding affinity compared to the shorter pentanol chain in the target compound. Hydroxamic acid groups, known for metal chelation (e.g., HDAC inhibition), suggest divergent biological targets compared to the hydroxyl group’s role in hydrogen bonding .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely mirrors routes used for analogs in , leveraging tert-butyl-thiazole intermediates and amine-alcohol coupling.

- Structure-Activity Relationships (SAR): The tert-butyl group’s presence correlates with enhanced metabolic stability across analogs . Shorter chains (e.g., pentanol vs. heptanoate) may reduce off-target interactions but limit membrane penetration.

- Toxicity Considerations: Limited toxicological data for thiazole derivatives (noted in ) underscore the need for rigorous safety profiling .

Biological Activity

The compound 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol is a thiazole derivative with potential biological activity. Thiazole compounds have been widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to summarize the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

- Core Structure : Thiazole ring substituted with a tert-butyl group.

- Functional Groups : Aminomethyl and pentan-1-ol side chains.

Biological Activity Overview

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. The specific activities of this compound are yet to be thoroughly documented in the literature. However, related thiazole compounds have shown significant activities:

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit antimicrobial properties. For instance, studies indicate that thiazole-based compounds can inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and enzyme inhibition.

Antiviral Activity

Research has shown that certain thiazole derivatives possess antiviral properties. For example, a study highlighted the efficacy of substituted thiazoles against viral RNA polymerases, indicating potential applications in treating viral infections.

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer potential. They often act as inhibitors of key proteins involved in cell proliferation and survival pathways. For instance, some thiazole derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Inhibition of CDK9 : A related study demonstrated that certain thiazole derivatives effectively inhibit CDK9 with nanomolar potency, highlighting their potential as cancer therapeutics .

- Antiviral Efficacy : Another research project discovered that thiazole compounds could inhibit HCV NS5B RNA polymerase significantly, suggesting their utility in antiviral drug development .

- Structure-Activity Relationship (SAR) : Analysis of various thiazole derivatives revealed that modifications at specific positions on the thiazole ring can enhance biological activity, emphasizing the importance of structural optimization in drug design .

Data Tables

| Activity Type | Compound Example | IC50 Value (µM) | Target |

|---|---|---|---|

| Antimicrobial | Thiazole Derivative A | 10 | Bacterial Cell Wall Synthesis |

| Antiviral | Thiazole Derivative B | 5 | HCV NS5B RNA Polymerase |

| Anticancer | Thiazole Derivative C | 0.5 | CDK9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.